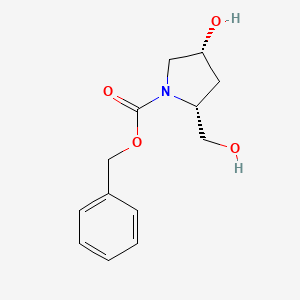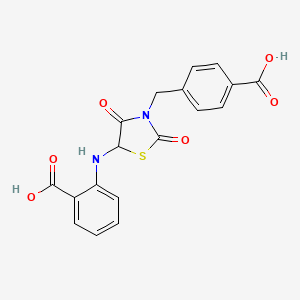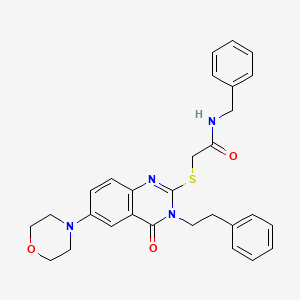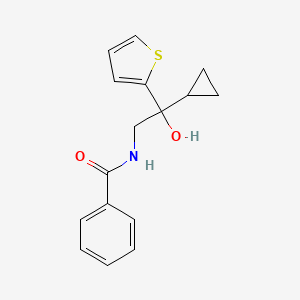
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1009335-39-0 . It has a molecular weight of 251.28 . The IUPAC name for this compound is benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C in an inert atmosphere . It can exist in various physical forms such as liquid, solid, or semi-solid .Scientific Research Applications
Metabolic Pathways and Bioactivation
The compound is involved in various metabolic pathways and bioactivation processes. For example, Vildagliptin, a closely related compound, undergoes extensive metabolism involving hydrolysis, glucuronidation, and oxidation processes. It shows rapid absorption, with a significant portion recovered in urine and feces, indicating its extensive metabolic activity (He et al., 2009). Similarly, N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) demonstrates significant pharmacokinetic activity, including rapid urinary excretion and metabolic transformations into various compounds (Giachetti et al., 1996).
Biomonitoring and Metabolite Analysis
The compound and its derivatives are used in biomonitoring and metabolite analysis. For instance, N-alkyl-2-pyrrolidones, related to the compound , are analyzed in industrial settings, and specific biomarkers of exposure have been established, indicating the relevance of these compounds in occupational health and safety (Koslitz et al., 2014).
Pharmacodynamics and Receptor Occupancy
Compounds with structural similarity are studied for their pharmacodynamics and receptor occupancy. For instance, certain pyrrolidine derivatives are investigated for their potential in treating mood disorders and anxiety due to their action on 5-HT(1A) receptors (Rabiner et al., 2002).
Toxicological and Safety Assessments
Toxicological assessments of related compounds, like pyrrolidinophenone-type designer drugs, highlight the importance of studying the compound for potential toxic effects and safety profiles. Such studies involve analyzing acute poisoning cases and understanding the metabolism and excretion of these compounds (Sauer et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQGLDWZMIMJM-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)



![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)
